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Compound of Interest

1-Benzoylpiperidine-4-carboxylic
Compound Name: d
aci

cat. No.: B1266256

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1-Benzoylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and
drug discovery. Due to the limited availability of published, collated spectroscopic data for this
specific molecule, this document presents predicted values based on the analysis of its
constituent functional groups and data from structurally similar compounds. This guide is
intended to serve as a reference for the identification and characterization of 1-
benzoylpiperidine-4-carboxylic acid.

Chemical Structure and Overview

1-Benzoylpiperidine-4-carboxylic acid possesses a benzoyl group attached to the nitrogen
of a piperidine ring, with a carboxylic acid moiety at the 4-position. This unique combination of a
tertiary amide, a saturated heterocycle, and a carboxylic acid dictates its characteristic
spectroscopic features.

Molecular Formula: C13H1sNOs Molecular Weight: 233.26 g/mol CAS Number: 5274-99-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Benzoylpiperidine-4-
carboxylic acid. These predictions are derived from established chemical shift ranges,
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fragmentation patterns, and vibrational frequencies of the functional groups present in the
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The
presence of the amide bond may lead to broadened signals for the piperidine protons adjacent
to the nitrogen due to restricted rotation.

Predicted Chemical

_ Multiplicity Number of Protons Assignment
Shift (8, ppm)
) Carboxylic acid (-
~12.0-13.0 Broad Singlet 1H
COOH)
_ Aromatic protons
~74-75 Multiplet 5H
(Benzoyl group)
Axial/Equatorial
~3.0-45 Multiplet (broad) 2H protons on C2 and C6
of piperidine
Axial/Equatorial
~2.5-3.0 Multiplet (broad) 2H protons on C2 and C6
of piperidine
] Proton on C4 of
~24-26 Multiplet 1H o
piperidine
) Protons on C3 and C5
~1.6-2.2 Multiplet 4H

of piperidine

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will display signals for the carbonyl
carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
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Predicted Chemical Shift (5, ppm)

Assignment

~175 - 185 Carboxylic acid carbonyl (-COOH)

~168 - 172 Amide carbonyl (-CO-Ph)

~135-138 Quaternary aromatic carbon (Benzoyl group)
~126 - 130 Aromatic carbons (Benzoyl group)

~40 - 50 Carbons at C2 and C6 of piperidine

~40 - 45 Carbon at C4 of piperidine

~25-35 Carbons at C3 and C5 of piperidine

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl

groups and the hydroxyl group of the carboxylic acid.

Predicted Wavenumber

Intensity Functional Group Vibration
(cm~1)
O-H stretch (Carboxylic acid
2500-3300 Broad, Strong )
dimen)[2][3][4]
C=0 stretch (Carboxylic acid)
~1700-1725 Strong, Sharp
[31[5]
~1620-1650 Strong, Sharp C=0 stretch (Tertiary amide)
] C-O stretch (Carboxylic acid)
~1210-1320 Medium
[2]
~2850-3000 Medium C-H stretch (Aliphatic)
~3000-3100 Medium C-H stretch (Aromatic)
~1400-1600 Medium-Weak C=C stretch (Aromatic)

Mass Spectrometry (MS)
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The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns arising from the loss of the carboxyl group, the benzoyl group, and
fragmentation of the piperidine ring.

Predicted m/z Relative Abundance Possible Fragment lon
233 Moderate [M]* (Molecular lon)
188 Moderate [M - COOH]*
) [CeHsCO]* (Benzoyl cation -
105 High
often the base peak)
77 Moderate [CeHs]* (Phenyl cation)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
described above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzoylpiperidine-4-carboxylic
acid in a suitable deuterated solvent (e.g., DMSO-ds, CDCl3, or MeOD) in an NMR tube. The
final volume should be around 0.6-0.7 mL.

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:
o Use a standard pulse sequence.
o Set a spectral width of approximately 16 ppm.
o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).
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e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.
o Set a spectral width of approximately 220 ppm.

o Alonger acquisition time and a larger number of scans will be necessary compared to *H
NMR.

o Reference the spectrum to the deuterated solvent peak.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition:
o Scan the sample over a range of 4000 to 400 cm~1.

o Collect a background spectrum of the empty sample compartment (or the ATR crystal) and
subtract it from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EN[6][7].

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in
positive or negative ion mode.

o EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard
electron energy is typically 70 eV.

o Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1-Benzoylpiperidine-4-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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